Ethyl 2-(iodomethyl)benzoate
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Overview
Description
Ethyl 2-(iodomethyl)benzoate is an organic compound with the molecular formula C10H11IO2 It is an ester derived from benzoic acid and is characterized by the presence of an iodomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(iodomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(iodomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct iodination of ethyl 2-(methyl)benzoate using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature until the iodination is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(iodomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, while the iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid, are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a common reducing agent for ester and iodomethyl groups.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Products include 2-(iodomethyl)benzoic acid or 2-(iodomethyl)benzaldehyde.
Reduction: Products include 2-(hydroxymethyl)benzoate or ethyl 2-(methyl)benzoate.
Scientific Research Applications
Ethyl 2-(iodomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(iodomethyl)benzoate depends on its specific application. In nucleophilic substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the ester and iodomethyl groups undergo transformations that lead to the formation of new functional groups.
Comparison with Similar Compounds
Ethyl 2-(iodomethyl)benzoate can be compared with similar compounds such as mthis compound and ethyl 2-(bromomethyl)benzoate. While these compounds share similar structures and reactivity, this compound is unique due to the presence of the ethyl ester group, which can influence its solubility and reactivity in certain reactions.
List of Similar Compounds
- Mthis compound
- Ethyl 2-(bromomethyl)benzoate
- Ethyl 2-(chloromethyl)benzoate
- Ethyl 2-(methyl)benzoate
Properties
IUPAC Name |
ethyl 2-(iodomethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEIGPGXWYIQEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623359 |
Source
|
Record name | Ethyl 2-(iodomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-03-7 |
Source
|
Record name | Ethyl 2-(iodomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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